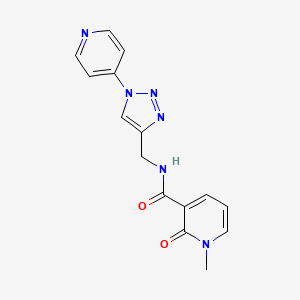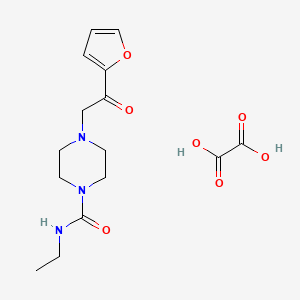
N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or simpler compounds.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Characterization
Compounds related to "N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate" have been synthesized and characterized, providing foundational knowledge for further applications. For instance, derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized, characterized by various spectroscopic methods, and analyzed for their antibacterial and antifungal activities. The detailed analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots was performed for these compounds (Kulkarni et al., 2016).
Pharmacological Evaluation
Novel derivatives involving furan and piperazine structures have been explored for their pharmacological properties. For example, a series of compounds incorporating furan-2-yl and methyl piperazine showed significant antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method (Kumar et al., 2017). These findings suggest the potential for compounds like "N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate" to be explored for similar pharmacological applications.
Material Science Applications
In material science, compounds containing piperazine structures have been investigated for their electrical and photoelectrical behaviors. For instance, the study on furazano[3,4-b]piperazine (FP) and its doped versions with metal chlorides explored optical properties and the semiconductor behavior of FP-based thin-film devices, revealing potential applications in organic electronic devices (Sharma et al., 1995).
Catalytic Applications
Piperazine derivatives have also been utilized as Lewis basic catalysts for chemical reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides were shown to be highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the potential of piperazine-based compounds in catalysis (Wang et al., 2006).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, and precautions that should be taken while handling it.
Zukünftige Richtungen
This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult a chemistry professional or a reliable source for specific information about this compound. It’s also important to handle all chemical compounds safely and responsibly. Always refer to Material Safety Data Sheets (MSDS) and follow lab safety protocols when working with chemicals.
Eigenschaften
IUPAC Name |
N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.C2H2O4/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;3-1(4)2(5)6/h3-4,9H,2,5-8,10H2,1H3,(H,14,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKPFSSCXFBONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)
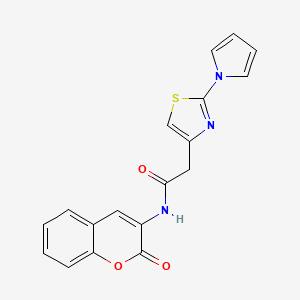
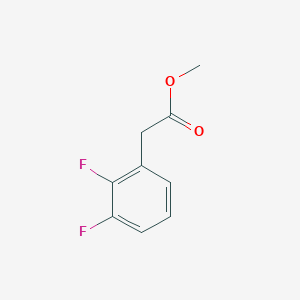
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
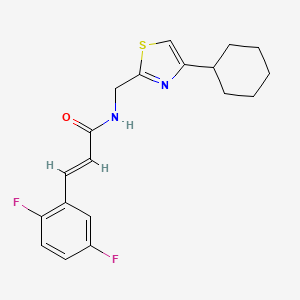
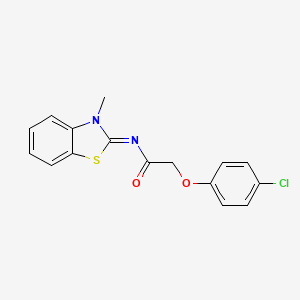
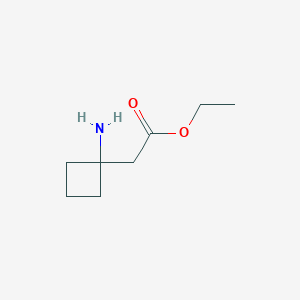
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
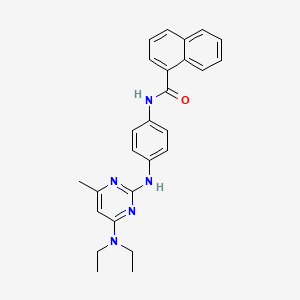
![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2965141.png)
